5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo-pyridazine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Ring: This step involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate to form the triazolo-pyridazine core.
Attachment of the Piperidine Ring: The triazolo-pyridazine intermediate is then reacted with a piperidine derivative under specific conditions to form the desired piperidine-substituted product.
Formation of the Pyrimidine Ring: The final step involves the reaction of the piperidine-substituted triazolo-pyridazine with an ethyl-substituted pyrimidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazolo-pyridazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(trifluoromethyl)-1,2,4-triazole: Shares the trifluoromethyl and triazole functional groups.
Pyrazolo[5,1-c][1,2,4]triazines: Structurally similar and exhibit similar biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Another compound with a triazole ring and similar chemical properties.
Uniqueness
5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a trifluoromethyl group, a triazolo-pyridazine ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c1-2-11-9-21-16(22-10-11)28-12-5-7-26(8-6-12)14-4-3-13-23-24-15(17(18,19)20)27(13)25-14/h3-4,9-10,12H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWYRHNXBVXSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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